molecular formula C21H17NO8 B2660393 1,4-dimethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate CAS No. 317327-58-5

1,4-dimethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate

Cat. No.: B2660393
CAS No.: 317327-58-5
M. Wt: 411.366
InChI Key: WBVIXGYVSMCITI-UHFFFAOYSA-N
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Description

1,4-dimethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is particularly interesting due to its potential biological and pharmaceutical properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-dimethyl 2-(8-methoxy-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for further research and development .

Properties

IUPAC Name

dimethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO8/c1-27-16-6-4-5-11-9-14(21(26)30-17(11)16)18(23)22-15-10-12(19(24)28-2)7-8-13(15)20(25)29-3/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVIXGYVSMCITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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